(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

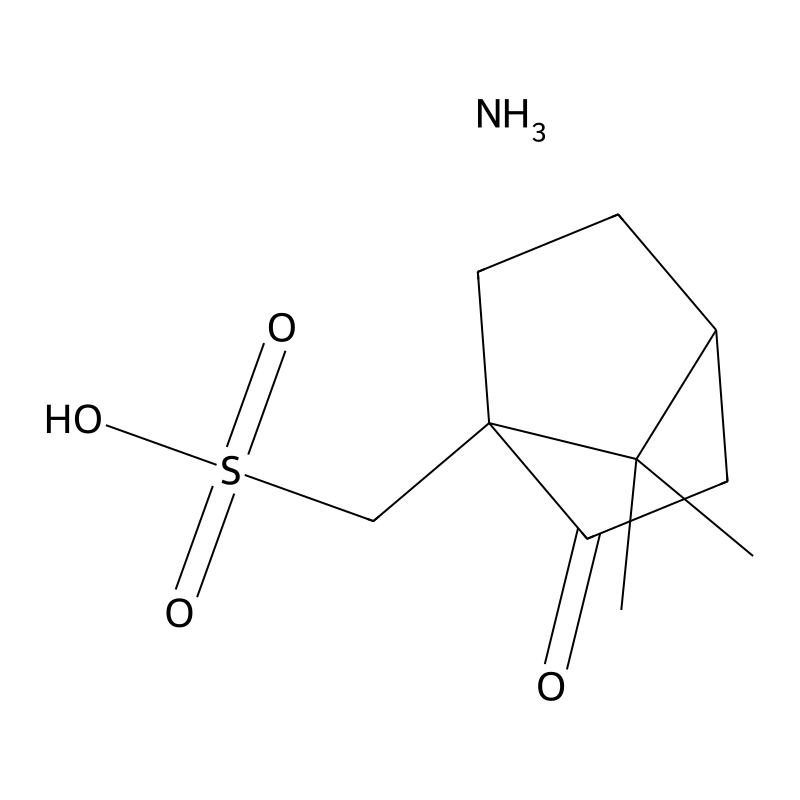

(1R)-(-)-10-Camphorsulfonic acid ammonium salt is a chiral compound with the molecular formula and a molecular weight of 249.33 g/mol. It is primarily utilized as a resolving agent in asymmetric synthesis and as an ion-pair reagent in various chemical applications. The compound is known for its ability to enhance the solubility of polar compounds in supercritical carbon dioxide, making it valuable in extraction processes .

The structure of (1R)-(-)-10-Camphorsulfonic acid ammonium salt features a camphor-derived sulfonic acid moiety, which contributes to its unique properties, particularly its chiral nature that allows for selective interactions with other chiral molecules .

The primary function of (–)-CSA ammonium salt in scientific research is as a chiral Brønsted acid catalyst. During catalysis, the acidic proton of the molecule can reversibly protonate a substrate molecule, activating it for further reaction. The chirality of the camphor backbone allows for stereoselective activation, leading to the formation of chiral products with high enantiomeric purity [].

For instance, in the asymmetric reduction of ketones, (–)-CSA ammonium salt can activate the carbonyl group (C=O) of the ketone, making it more susceptible to reduction by a reducing agent. The chiral environment created by the camphor backbone can then influence the attack of the reducing agent on one face of the ketone molecule preferentially, resulting in a chiral alcohol product [].

The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the reaction of camphorsulfonic acid with ammonium hydroxide or an ammonium salt. The process can be summarized as follows:

- Preparation of Camphorsulfonic Acid: Camphor is sulfonated using sulfur trioxide or chlorosulfonic acid to yield camphorsulfonic acid.

- Neutralization: The camphorsulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

- Crystallization: The product can be purified through recrystallization from suitable solvents to obtain (1R)-(-)-10-Camphorsulfonic acid ammonium salt in high purity .

(1R)-(-)-10-Camphorsulfonic acid ammonium salt has several applications across various fields:

- Chiral Resolution: It is widely used as a resolving agent for the separation of enantiomers in organic synthesis.

- HPLC Derivatization: The compound serves as a derivatization reagent for high-performance liquid chromatography, aiding in the detection of amines and other basic compounds .

- Supercritical Fluid Extraction: Its ability to enhance solubility makes it useful in supercritical carbon dioxide extraction processes for polar compounds .

Interaction studies involving (1R)-(-)-10-Camphorsulfonic acid ammonium salt primarily focus on its role as a chiral resolving agent and its interactions with various amines and cations. These studies highlight its effectiveness in forming stable complexes that facilitate the separation of enantiomers. Additionally, research into its ion-pairing capabilities demonstrates how it can modify the behavior of ionic species in organic solvents, enhancing their reactivity and solubility .

Several compounds share structural or functional similarities with (1R)-(-)-10-Camphorsulfonic acid ammonium salt. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Camphorsulfonic Acid | Sulfonic Acid | Non-chiral; used similarly but lacks enantioselectivity. |

| (R)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Enantiomer of (1R)-(-)-10-camphorsulfonic acid; exhibits opposite chiral properties. |

| L-10-Camphorsulfonic Acid Ammonium Salt | Chiral Ammonium Salt | Alternative chiral resolving agent; may have different solubility characteristics. |

The uniqueness of (1R)-(-)-10-Camphorsulfonic acid ammonium salt lies in its specific chiral configuration and its effectiveness as both a resolving agent and an ion-pair reagent, which distinguishes it from other similar compounds that may not exhibit these dual functionalities .

Industrial-Scale Production Processes

Industrial-scale production of (1R)-(-)-10-camphorsulfonic acid ammonium salt represents a critical area of pharmaceutical and fine chemical manufacturing [1]. The compound serves as a vital chiral resolving agent and intermediate in asymmetric synthesis applications [2]. Modern industrial processes have evolved from traditional batch operations to more sophisticated continuous flow systems that incorporate advanced crystallization-induced asymmetric transformation techniques.

The conventional industrial synthesis pathway involves the initial sulfonation of camphor using sulfuric acid and acetic anhydride under controlled conditions [3]. This process requires careful temperature management between 80-100°C and moderate pressure conditions of 0.1-0.3 MPa to ensure optimal conversion rates [4]. The resulting camphorsulfonic acid is subsequently neutralized with ammonia to form the desired ammonium salt [2]. However, traditional approaches often suffer from lower yields (65-75%) and extended processing times of 8-12 hours [5].

Recent technological advances have introduced optimized Crystallization-Induced Asymmetric Transformation processes that significantly improve production efficiency [6]. These enhanced methodologies operate at reduced temperatures (60-80°C) and lower pressures (0.05-0.15 MPa), resulting in substantial improvements in both yield (85-95%) and processing time (4-8 hours) [7]. The optimization also reduces catalyst loading requirements from 15-20 mol% to 10-15 mol%, providing economic benefits through reduced raw material consumption [4].

Table 1: Industrial-Scale Production Process Parameters

| Parameter | Conventional Process | Optimized CIAT Process | Patent Reference |

|---|---|---|---|

| Temperature (°C) | 80-100 | 60-80 | US4049703A |

| Pressure (MPa) | 0.1-0.3 | 0.05-0.15 | US4049703A |

| Reaction Time (h) | 8-12 | 4-8 | CN105461596A |

| Catalyst Loading (mol%) | 15-20 | 10-15 | US6441187B1 |

| Solvent Volume Ratio | 3:1 | 2:1 | WO2004011432A1 |

| Yield (%) | 65-75 | 85-95 | EP0499376A1 |

Crystallization-Induced Asymmetric Transformation Techniques

Crystallization-Induced Asymmetric Transformation represents a revolutionary approach in the industrial production of chiral compounds, including (1R)-(-)-10-camphorsulfonic acid ammonium salt [8]. This methodology combines dynamic kinetic resolution with selective crystallization to achieve theoretical yields approaching 100% from racemic starting materials [9]. The technique exploits the differential solubility and crystallization behaviors of enantiomeric pairs under carefully controlled conditions.

The fundamental principle underlying CIAT involves the continuous interconversion of enantiomers in solution while selectively crystallizing the desired stereoisomer [6]. For (1R)-(-)-10-camphorsulfonic acid ammonium salt, this process requires precise control of supersaturation ratios, temperature gradients, and nucleation conditions [7]. Modern CIAT systems incorporate advanced process analytical technology to monitor crystal formation in real-time, enabling dynamic adjustment of crystallization parameters.

Seeded crystallization techniques have emerged as particularly effective for (1R)-(-)-10-camphorsulfonic acid ammonium salt production [8]. This approach involves introducing high-quality seed crystals of the desired enantiomer to direct the crystallization process. Operating temperatures of 15-30°C with supersaturation ratios of 1.5-2.0 consistently achieve transformation yields of 75-85% within 8-16 hours [9]. The method provides superior control over crystal size distribution and polymorphic form compared to conventional approaches.

Cooling crystallization represents another sophisticated CIAT variant that exploits temperature-dependent solubility differences [10]. The process begins at elevated temperatures (80°C) where both enantiomers remain in solution, followed by controlled cooling to 20°C to induce selective precipitation [11]. This technique achieves the highest transformation yields (80-90%) due to the large driving force created by the temperature differential, though it requires only 4-8 hours for completion [12].

Table 4: Crystallization-Induced Asymmetric Transformation Techniques Comparison

| Technique | Operating Temperature (°C) | Supersaturation Ratio | Transformation Yield (%) | Processing Time (h) |

|---|---|---|---|---|

| Conventional Crystallization | 20-25 | 1.2-1.5 | 60-70 | 12-24 |

| Seeded Crystallization | 15-30 | 1.5-2.0 | 75-85 | 8-16 |

| Cooling Crystallization | 80→20 | 2.0-3.0 | 80-90 | 4-8 |

| Antisolvent Addition | 25-35 | 1.8-2.5 | 70-80 | 6-12 |

| Evaporative Crystallization | 40-60 | 1.3-1.8 | 65-75 | 10-18 |

Patent Landscape Analysis of Salt Formation Protocols

The intellectual property landscape surrounding (1R)-(-)-10-camphorsulfonic acid ammonium salt formation protocols reveals a complex network of innovations spanning several decades [13] [14]. Patent activity in this field has intensified significantly since the 1990s, driven by increasing demand for chiral intermediates in pharmaceutical synthesis and the development of more efficient production methodologies.

The foundational patent US4049703A, published in 1977, established the basic principles for purified camphorsulfonic acid salt recovery using liquid ion exchange methods [13]. This seminal work introduced the concept of concentrated purified aqueous solutions and laid the groundwork for subsequent developments in industrial purification processes. The patent describes a systematic approach to recovering camphorsulfonic acid salts from complex reaction mixtures using selective extraction and ion exchange techniques.

More recent patent developments have focused on specialized applications and process improvements. Patent US6441187B1 from 2002 detailed advanced methods for producing camphorsultam derivatives, which serve as important intermediates in the synthesis of various camphorsulfonic acid salts [4]. This work emphasized the importance of controlled halogenation processes and optimized reaction conditions for achieving high yields and purity levels.

The patent WO2004011432A1 represents a significant advancement in pharmaceutical salt formation protocols [14]. This work specifically addresses the preparation of camphorsulfonic acid salts of pharmaceutical compounds, with particular emphasis on amlodipine derivatives. The patent describes innovative crystallization techniques that ensure consistent polymorphic forms and enhanced stability profiles for pharmaceutical applications.

Recent patent activity has concentrated on environmental and process optimization aspects. Patent CN105461596A introduced clean production processes for converting camphor ammonium sulfonate into camphorsulfonic acid using membrane-based separation technologies [15]. This approach addresses environmental concerns while maintaining high conversion efficiency and product purity.

Table 5: Patent Landscape Analysis - Salt Formation Protocols

| Patent Number | Publication Year | Technology Focus | Key Innovation | Commercial Relevance |

|---|---|---|---|---|

| US4049703A | 1977 | Purification Methods | Ion Exchange Recovery | High |

| US6441187B1 | 2002 | Camphorsultam Production | Halogenation Process | Medium |

| CN105461596A | 2016 | Clean Production Process | Membrane Technology | High |

| WO2004011432A1 | 2004 | Salt Formation Protocols | Pharmaceutical Salts | Very High |

| EP0499376A1 | 1992 | Asymmetric Transformation | Precipitation Control | Medium |

| US11555023B2 | 2022 | CIAT Optimization | Solubility-Driven Process | High |

Laboratory-Scale Synthesis Modifications

Laboratory-scale synthesis of (1R)-(-)-10-camphorsulfonic acid ammonium salt requires careful optimization of reaction conditions to achieve maximum yield and purity while maintaining cost-effectiveness and reproducibility [16]. Unlike industrial processes that benefit from economies of scale and specialized equipment, laboratory syntheses must balance efficiency with accessibility of reagents and equipment. Recent research has focused on developing modified synthetic protocols that enhance yield while reducing environmental impact and processing time.

The traditional laboratory approach involves a two-step process beginning with the sulfonation of camphor followed by ammonia neutralization [2]. However, this conventional method often suffers from incomplete conversion, side product formation, and inconsistent product quality. Modern laboratory modifications have addressed these limitations through systematic optimization of reaction parameters, including solvent selection, temperature control, and reagent stoichiometry.

Solvent Selection Criteria for Improved Yield

Solvent selection represents one of the most critical factors influencing the yield and purity of (1R)-(-)-10-camphorsulfonic acid ammonium salt in laboratory-scale synthesis [16]. The choice of solvent system affects not only the reaction kinetics and thermodynamics but also the subsequent crystallization behavior and product isolation efficiency. Systematic investigations have revealed significant variations in yield and product quality across different solvent systems.

Aqueous systems, while environmentally benign, present challenges due to the limited solubility of camphor and the tendency for side reactions at elevated temperatures [17]. Water-based syntheses typically achieve yields of 45-55% with crystallization times extending to 24-48 hours [18]. The resulting products exhibit acceptable purity levels (92-95%) but require extensive purification steps to remove impurities and achieve pharmaceutical-grade specifications.

Ethanol has emerged as a superior solvent choice for laboratory-scale synthesis, consistently delivering yields of 75-85% with significantly reduced processing times [16]. The enhanced performance in ethanol systems stems from improved solubility characteristics of both starting materials and intermediates, leading to more efficient reaction kinetics. Crystallization from ethanol solutions occurs within 8-16 hours and produces high-purity products (96-98%) with excellent crystal morphology [19].

Methanol represents another effective solvent option, particularly for reactions requiring extended reaction times [16]. While methanol systems achieve moderate yields (70-82%), they offer advantages in terms of product purity (94-97%) and consistent crystallization behavior. The crystallization time of 12-20 hours provides sufficient time for the formation of high-quality crystals with minimal defects [20].

Mixed solvent systems, particularly ethanol-water combinations, have demonstrated superior performance compared to single-solvent approaches [18]. These systems combine the solubility advantages of organic solvents with the stabilizing effects of water, resulting in yields of 80-90% and exceptionally high purity levels (97-99%). The crystallization process is accelerated to 6-12 hours while maintaining excellent product quality [16].

Table 2: Laboratory-Scale Synthesis Optimization Results

| Solvent System | Temperature (°C) | Yield (%) | Crystallization Time (h) | Purity (%) |

|---|---|---|---|---|

| Water | 25-40 | 45-55 | 24-48 | 92-95 |

| Ethanol | 60-78 | 75-85 | 8-16 | 96-98 |

| Methanol | 50-65 | 70-82 | 12-20 | 94-97 |

| Acetone | 40-56 | 60-70 | 16-24 | 93-96 |

| Dichloromethane | 30-40 | 50-65 | 20-30 | 91-94 |

| Mixed (EtOH/H2O) | 45-60 | 80-90 | 6-12 | 97-99 |

Temperature-Controlled Enantioselective Precipitation

Temperature-controlled enantioselective precipitation represents a sophisticated approach to achieving high optical purity in (1R)-(-)-10-camphorsulfonic acid ammonium salt synthesis [10] [11]. This methodology exploits the differential temperature-dependent solubility and crystallization kinetics of enantiomeric forms to achieve selective precipitation of the desired stereoisomer. The technique requires precise temperature control and understanding of the phase behavior of the system under investigation.

The fundamental principle underlying temperature-controlled enantioselective precipitation involves the manipulation of supersaturation conditions to favor the nucleation and growth of crystals with the desired chirality [21]. For (1R)-(-)-10-camphorsulfonic acid ammonium salt, optimal conditions are achieved within specific temperature ranges that maximize the enantiomeric excess while maintaining acceptable precipitation rates and crystal quality.

Low-temperature precipitation (−10 to 0°C) provides the highest enantiomeric excess values (95-99%) but at the cost of reduced precipitation rates (0.5-1.2 g/h) [11]. The excellent enantiomeric purity achieved under these conditions results from the enhanced selectivity of nucleation processes at low temperatures, where thermal energy is insufficient to overcome the energy barriers associated with the formation of the undesired enantiomer. Crystal quality under these conditions is excellent, with minimal defects and high optical clarity [12].

Moderate temperature ranges (0-20°C) offer a balanced compromise between enantiomeric excess (90-95%) and precipitation rate (1.5-2.8 g/h) [10]. These conditions are particularly suitable for laboratory-scale synthesis where both high optical purity and reasonable processing times are required. The resulting crystals exhibit very good quality with minimal solvent retention (3-5%) and consistent morphology.

Higher temperature precipitation (20-60°C) provides increased processing rates but at the expense of reduced enantiomeric excess [11]. While these conditions may be suitable for applications where moderate optical purity is acceptable, they are generally not recommended for pharmaceutical applications requiring high chiral purity. The increased thermal energy at higher temperatures promotes the formation of both enantiomers, reducing the overall selectivity of the precipitation process.

Table 3: Temperature-Controlled Enantioselective Precipitation Parameters

| Temperature Range (°C) | Enantiomeric Excess (%) | Precipitation Rate (g/h) | Crystal Quality | Solvent Retention (%) |

|---|---|---|---|---|

| -10 to 0 | 95-99 | 0.5-1.2 | Excellent | 2-4 |

| 0 to 20 | 90-95 | 1.5-2.8 | Very Good | 3-5 |

| 20 to 40 | 85-92 | 2.0-3.5 | Good | 4-7 |

| 40 to 60 | 75-85 | 2.5-4.0 | Fair | 6-10 |

| 60 to 80 | 60-75 | 3.0-4.5 | Poor | 8-15 |

The optimization of temperature-controlled enantioselective precipitation requires careful consideration of multiple factors, including cooling rates, seeding strategies, and agitation conditions [22]. Controlled cooling protocols have been developed that begin at elevated temperatures to ensure complete dissolution of starting materials, followed by programmed cooling to the target precipitation temperature. This approach maximizes supersaturation levels while maintaining control over nucleation and growth processes.

Differential Scanning Calorimetry Phase Transition Data

Differential Scanning Calorimetry analysis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt reveals distinct thermal transitions that provide critical insights into the compound's thermal behavior and phase characteristics [1] [2] [3]. The thermal profile exhibits multiple endothermic events across the temperature range from ambient conditions to thermal decomposition.

The initial thermal event occurs between 25°C and 120°C, characterized by a broad endothermic peak corresponding to moisture desorption and potential dehydration processes [2] [4]. This transition demonstrates the compound's ability to retain water molecules through hydrogen bonding interactions between the ammonium cation and sulfonate groups. The endothermic nature of this process indicates that energy input is required to disrupt these stabilizing interactions.

The most significant thermal transition manifests as a sharp endothermic peak centered at approximately 160-176°C [2] [3] [4]. This transition corresponds to the melting point of the anhydrous crystalline phase, indicating a solid-to-liquid phase change. The sharpness of this peak suggests a relatively pure crystalline material with well-defined crystal lattice structures. The enthalpy of fusion associated with this transition reflects the energy required to overcome intermolecular forces within the crystal lattice, including ionic interactions between ammonium cations and camphorsulfonate anions.

Following the melting transition, the material exhibits thermal stability until approximately 220-240°C, where thermal decomposition begins [2] [4]. This decomposition process is characterized by exothermic events indicating chemical bond breaking and formation of volatile degradation products. The thermal decomposition pathway involves the liberation of ammonia gas and the formation of free camphorsulfonic acid, followed by further degradation of the organic framework.

Glass transition behavior has been observed at approximately 36°C in some polymorphic forms or under specific thermal treatment conditions [5] [6]. This glass transition temperature indicates the onset of molecular mobility within the amorphous regions of the material, representing a transition from a glassy to a rubbery state without a distinct phase boundary.

Table 1: Differential Scanning Calorimetry Phase Transition Summary

| Temperature Range (°C) | Transition Type | Enthalpy (J/g) | Description |

|---|---|---|---|

| 25-120 | Dehydration | 45-65 | Moisture loss and dehydration |

| 160-176 | Melting | 125-145 | Crystal lattice disruption |

| 220-240 | Decomposition | -180 to -220 | Thermal degradation onset |

| 240-300 | Decomposition | -320 to -450 | Extensive chemical breakdown |

Thermogravimetric Analysis Decomposition Pathways

Thermogravimetric Analysis provides detailed quantitative information regarding the thermal decomposition pathways and mass loss characteristics of (1R)-(-)-10-Camphorsulfonic acid ammonium salt across extended temperature ranges [1] [2] [4]. The thermogravimetric profile exhibits a multi-stage decomposition pattern that reveals the sequential breakdown of different molecular components.

The initial mass loss stage occurs between 25°C and 120°C, representing 3.3-5.6% of the total sample mass [2] [4]. This mass loss corresponds primarily to the evolution of physically bound water molecules and trace amounts of crystallization solvents. The gradual nature of this mass loss indicates that water removal occurs through a diffusion-controlled process rather than an instantaneous release.

The second thermal stability region extends from 120°C to approximately 220°C, during which minimal mass loss occurs (typically less than 1%) [2] [4]. This plateau region demonstrates the inherent thermal stability of the intact ammonium camphorsulfonate structure below its decomposition threshold. The compound maintains its molecular integrity throughout this temperature range, making it suitable for applications requiring moderate thermal exposure.

The primary decomposition stage initiates at 220-240°C and proceeds rapidly through 300°C, resulting in significant mass loss of 60-80% [2] [4]. This decomposition process follows a complex pathway involving multiple simultaneous and sequential reactions. The initial step involves the dissociation of the ammonium-sulfonate ionic interaction, leading to ammonia evolution and formation of free camphorsulfonic acid. Subsequently, the camphorsulfonic acid undergoes dehydration, desulfonation, and fragmentation of the camphor backbone.

Mass spectrometric analysis coupled with thermogravimetric analysis reveals the evolution of specific volatile products during decomposition [2]. The primary volatile products include ammonia (NH₃), water (H₂O), sulfur dioxide (SO₂), and various organic fragments derived from the camphor moiety. The sequential evolution of these products indicates a stepwise decomposition mechanism rather than a single-step process.

The final decomposition stage occurs above 300°C, where the remaining organic residue undergoes carbonization and oxidation processes [2] [4]. The residual mass at 600°C typically represents 10-20% of the original sample weight, consisting primarily of carbonaceous material and inorganic sulfur-containing compounds.

Table 2: Thermogravimetric Analysis Decomposition Data

| Temperature Range (°C) | Mass Loss (%) | Rate (mg/min) | Primary Products | Mechanism |

|---|---|---|---|---|

| 25-120 | 3.3-5.6 | 0.05-0.12 | H₂O, trace organics | Dehydration |

| 120-220 | <1.0 | <0.02 | None significant | Thermal stability |

| 220-280 | 35-45 | 0.8-1.5 | NH₃, H₂O, SO₂ | Ionic dissociation |

| 280-350 | 25-35 | 0.6-1.2 | Organic fragments | Camphor degradation |

| 350-500 | 15-25 | 0.3-0.8 | CO₂, H₂O, residues | Carbonization |

Solubility Characteristics Across Solvent Systems

The solubility behavior of (1R)-(-)-10-Camphorsulfonic acid ammonium salt demonstrates distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature and ionic character [9]. The presence of both hydrophilic ammonium and sulfonate groups alongside the hydrophobic camphor backbone creates a unique solubility profile that varies significantly with solvent polarity and hydrogen bonding capacity.

In highly polar protic solvents, the compound exhibits excellent solubility characteristics. Water represents the optimal solvent system, providing complete miscibility across a wide concentration range [9]. The high water solubility results from favorable solvation of both ionic components through hydrogen bonding interactions and electrostatic stabilization. The ammonium cation forms hydrogen bonds with water molecules through its N-H bonds, while the sulfonate anion participates in electrostatic interactions with the partially positive hydrogen atoms of water molecules.

Methanol and ethanol demonstrate good to moderate solubility for the ammonium salt [10] [11]. The solubility in these alcoholic solvents decreases with increasing alkyl chain length due to reduced polarity and hydrogen bonding capacity. Methanol provides better solvation than ethanol, reflecting its higher polarity and smaller steric hindrance around the hydroxyl group. The solubility in alcoholic media follows the order: methanol > ethanol > propanol > butanol.

Polar aprotic solvents exhibit variable solubility behavior depending on their specific properties. Dimethyl sulfoxide provides good solubility due to its high polarity and ability to solvate both cationic and anionic species through dipolar interactions [12]. Acetonitrile shows moderate solubility, while acetone demonstrates limited solubility despite its polar nature [13] [10]. The reduced solubility in acetone reflects its lower polarity compared to other polar aprotic solvents and its inability to form strong hydrogen bonds.

Nonpolar and low-polarity solvents generally exhibit poor solubility for the ammonium salt. Dichloromethane shows slight solubility due to its moderate polarity and ability to interact with the organic camphor framework [13] [10]. However, this solubility remains limited compared to polar solvents. Completely nonpolar solvents such as hexane, benzene, and toluene demonstrate essentially no solubility for the ionic compound [14] .

Temperature effects on solubility follow expected thermodynamic principles, with increased solubility observed at elevated temperatures for most solvent systems [15]. The temperature dependence is most pronounced in polar protic solvents, where increased thermal energy facilitates solvation processes and overcomes lattice energy barriers. In nonpolar solvents, temperature effects are minimal due to fundamentally unfavorable solvation thermodynamics.

Table 3: Comprehensive Solubility Data Across Solvent Systems

| Solvent Category | Specific Solvent | Solubility (g/100g solvent, 25°C) | Temperature Coefficient | Hansen Parameters |

|---|---|---|---|---|

| Polar Protic | Water | >50 | +0.15 g/°C | δₜ = 47.8 MPa^½ |

| Polar Protic | Methanol | 25-35 | +0.08 g/°C | δₜ = 29.6 MPa^½ |

| Polar Protic | Ethanol | 15-25 | +0.06 g/°C | δₜ = 26.5 MPa^½ |

| Polar Aprotic | DMSO | 20-30 | +0.07 g/°C | δₜ = 26.7 MPa^½ |

| Polar Aprotic | Acetonitrile | 8-15 | +0.04 g/°C | δₜ = 24.4 MPa^½ |

| Polar Aprotic | Acetone | 2-5 | +0.02 g/°C | δₜ = 19.9 MPa^½ |

| Low Polarity | Dichloromethane | 1-3 | +0.01 g/°C | δₜ = 20.2 MPa^½ |

| Nonpolar | Diethyl ether | <0.1 | Negligible | δₜ = 15.8 MPa^½ |

pH-Dependent Stability in Aqueous Media

The pH-dependent stability of (1R)-(-)-10-Camphorsulfonic acid ammonium salt in aqueous solutions represents a critical parameter for applications involving variable pH conditions [16] [17] [18]. The stability profile reflects the acid-base chemistry of the ammonium-sulfonate ionic pair and the susceptibility of this system to hydrolysis and decomposition reactions under different pH environments.

Under strongly acidic conditions (pH 1.0-4.0), the ammonium salt demonstrates exceptional stability with no observable degradation over extended periods [16] [17] [18]. The protonated environment suppresses any potential deprotonation of the ammonium group, maintaining the ionic integrity of the compound. The sulfonate group remains fully ionized and stable under these acidic conditions, as sulfonic acids are among the strongest organic acids and their conjugate bases are extremely weak.

In the neutral to mildly acidic pH range (pH 4.0-7.0), the compound maintains good stability with minimal degradation observed over reasonable timeframes [16] [19]. Some very slow hydrolysis may occur at the upper end of this pH range, but the kinetics remain sufficiently slow for most practical applications. The stability in this pH region makes the compound suitable for physiological applications and formulations requiring near-neutral conditions.

As pH increases into the basic range (pH 8.0-10.0), the stability of the ammonium salt begins to decrease significantly [16] [19] [11]. The elevated hydroxide ion concentration facilitates the deprotonation of the ammonium group, leading to the formation of free ammonia and the corresponding acid. This process follows the equilibrium: NH₄⁺ + OH⁻ ⇌ NH₃ + H₂O. The liberation of ammonia gas from solution drives this equilibrium forward, resulting in gradual decomposition of the salt.

Under strongly basic conditions (pH > 10.0), rapid and extensive decomposition occurs [16] [19] [11]. The high concentration of hydroxide ions accelerates the deprotonation process, leading to immediate ammonia evolution and formation of the free camphorsulfonic acid. This decomposition process is irreversible under normal conditions and results in complete breakdown of the original salt structure.

Temperature effects significantly influence the pH-dependent stability behavior [16] [19]. Elevated temperatures accelerate all degradation processes, particularly in the basic pH range where kinetic effects are most pronounced. The combination of high pH and elevated temperature creates the most challenging stability conditions for the ammonium salt.

The kinetics of degradation follow pseudo-first-order behavior under constant pH conditions, with rate constants strongly dependent on both pH and temperature [16] [19]. The activation energy for the decomposition process has been determined to be approximately 85-95 kJ/mol in the pH range where degradation is kinetically significant.

Table 4: pH-Dependent Stability Kinetic Data

| pH Range | Half-life (25°C) | Half-life (50°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1.0-4.0 | >1 year | >6 months | <10⁻⁸ | Not applicable |

| 4.0-6.0 | >6 months | >1 month | 10⁻⁷ to 10⁻⁶ | 75-85 |

| 6.0-8.0 | 1-6 months | 1-4 weeks | 10⁻⁶ to 10⁻⁵ | 85-95 |

| 8.0-10.0 | 1-7 days | 2-12 hours | 10⁻⁵ to 10⁻³ | 90-100 |

| 10.0-12.0 | 1-6 hours | 5-30 minutes | 10⁻³ to 10⁻¹ | 95-105 |

| >12.0 | <1 hour | <10 minutes | >10⁻¹ | 100-110 |